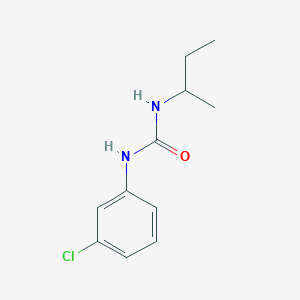![molecular formula C29H29BrN2O4 B12015048 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C29H29BrN2O4 , belongs to the class of pyrrolone derivatives. It features a complex structure combining aromatic rings, a pyrrolone ring, and functional groups. The compound’s systematic name reflects its substituents and functional groups.
Vorbereitungsmethoden
Synthetic Routes::
- Benzyloxylation : The benzyloxy group is introduced via an O-alkylation reaction using benzyl bromide or benzyl chloride.
- Methylation : The methyl group is added to the 2-position of the benzoyl moiety using dimethyl sulfate or another methylating agent.
- Bromination : The 4-position of the phenyl ring is brominated using a brominating agent.
- Amination : The dimethylaminoethyl group is introduced via nucleophilic substitution using dimethylamine.
- Hydroxylation : The hydroxy group is added to the pyrrolone ring, often using a hydroxylating reagent.
Industrial Production:: The industrial synthesis of this compound involves optimizing the above steps for scalability, yield, and purity.
Analyse Chemischer Reaktionen
Reaktionen::
- Oxidation : Die Benzyloxygruppe kann selektiv zum entsprechenden Benzoesäure-Derivat oxidiert werden.
- Reduktion : Die Reduktion der Carbonylgruppe ergibt den entsprechenden Alkohol.
- Substitution : Das Bromatom kann Substitutionsreaktionen eingehen.
- Hydrolyse : Die Esterbindung kann hydrolysiert werden, um die entsprechende Carbonsäure zu erhalten.
- Bromierung : N-Bromsuccinimid (NBS) in einem inerten Lösungsmittel.
- Hydroxylierung : Hydroxylamin-O-sulfonsäure (HOSA) oder ähnliche Reagenzien.
- Reduktion : Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
- Benzoesäure-Derivat aus der Benzyloxy-Oxidation.
- Alkohol-Derivat aus der Carbonyl-Reduktion.
Wissenschaftliche Forschungsanwendungen
- Medizin : Wegen ihrer einzigartigen Struktur auf potenzielle pharmazeutische Anwendungen untersucht.
- Chemische Biologie : Als Sonde zur Untersuchung der Enzyminhibition oder Rezeptorbindung eingesetzt.
- Materialwissenschaft : Wegen ihrer optischen Eigenschaften oder als Baustein für funktionelle Materialien erforscht.
5. Wirkmechanismus
- Ziele : Interagiert mit spezifischen Rezeptoren oder Enzymen.
- Pfade : Moduliert zelluläre Signalwege.
Wirkmechanismus
- Targets : Interacts with specific receptors or enzymes.
- Pathways : Modulates cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Einzigartigkeit : Heben Sie ihre besonderen Merkmale im Vergleich zu verwandten Pyrrolon-Derivaten hervor.
- Ähnliche Verbindungen : Dazu gehören andere Pyrrolone, wie z. B. 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-on , 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-on , und 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-on .
Eigenschaften
Molekularformel |
C29H29BrN2O4 |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29BrN2O4/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(30)12-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+ |
InChI-Schlüssel |
IPEIFJGGJORQRN-IMVLJIQESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)/O |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12014974.png)
![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)

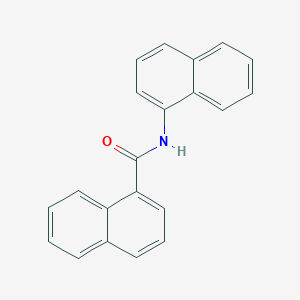
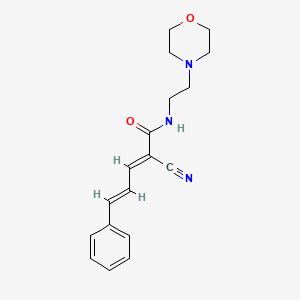
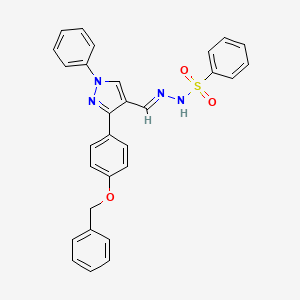
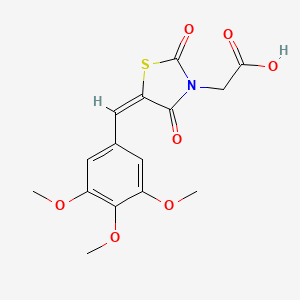
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)
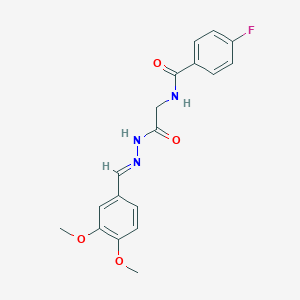
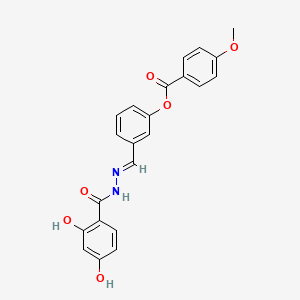
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
